For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Amino-5-bromopyridine-2-carboxylic acid
Abstract
4-Amino-5-bromopyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a versatile heterocyclic building block in organic synthesis. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid, makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for selective and sequential reactions, enabling the synthesis of novel pharmaceutical intermediates and biologically active compounds. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and potential applications.
Core Chemical Properties
The fundamental chemical and physical properties of 4-Amino-5-bromopyridine-2-carboxylic acid are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | 4-Amino-5-bromopyridine-2-carboxylic acid | |
| CAS Number | 1363381-01-4 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Data not readily available | |
| Boiling Point | Predicted: ~367.6 °C at 760 mmHg | |
| Purity | Commercially available up to 97% | [1] |
| InChI Key | KHUNMLWXXVKEDU-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=O)O)N=C(C=C1N)Br |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific experimental spectra for 4-Amino-5-bromopyridine-2-carboxylic acid are not widely published, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine. The amine and carboxylic acid protons would appear as broad singlets. |
| ¹³C NMR | Six distinct carbon signals are expected: four for the pyridine ring (two quaternary, two tertiary) and one for the carboxylic acid. The carbon attached to the bromine will be significantly shifted. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretch (carboxylic acid, ~3000, broad), N-H stretch (amine, ~3300-3500), C=O stretch (carboxylic acid, ~1700), C=C and C=N stretches (aromatic ring, ~1400-1600), and C-Br stretch (~500-600). |
| Mass Spec (MS) | The molecular ion peak [M]+ would show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 216 and 218. |
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of 4-Amino-5-bromopyridine-2-carboxylic acid is not extensively detailed in the literature, but a plausible synthetic route can be constructed based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.
A potential retrosynthetic analysis suggests that the molecule could be assembled from a simpler 4-aminopyridine derivative. The workflow might involve the bromination of a 4-aminopicolinic acid precursor or the oxidation of a methyl group on a 4-amino-5-bromo-2-methylpyridine intermediate.
Caption: Retrosynthetic analysis of the target compound.
Chemical Reactivity
The reactivity of 4-Amino-5-bromopyridine-2-carboxylic acid is governed by its three functional groups, allowing for a diverse range of chemical transformations.
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Carboxylic Acid Group: Can undergo standard reactions such as esterification, amide bond formation (coupling), and reduction to an alcohol.
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Amino Group: Can be acylated, alkylated, or diazotized. It is a strong activating group, influencing the electronics of the pyridine ring.
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Bromo Group: Serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of various carbon or heteroatom substituents at the 5-position.
The pyridine nitrogen is basic and can be protonated or alkylated, which in turn modulates the reactivity of the ring. The positions on the pyridine ring are activated or deactivated towards nucleophilic aromatic substitution (SₙAr) based on the electronic effects of the substituents.[2]
Caption: Reactivity profile of the core molecule.
Experimental Protocols
While a specific published protocol for the synthesis of this exact isomer is sparse, a general experimental procedure can be adapted from the synthesis of related brominated pyridine carboxylic acids.[3]
Representative Protocol: Oxidation of 4-Amino-5-bromo-2-methylpyridine
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 4-amino-5-bromo-2-methylpyridine (1.0 eq) in water.
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Heating: Heat the suspension to 80-90 °C with vigorous stirring.
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Oxidant Addition: Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over 2-3 hours, maintaining the reaction temperature below 100 °C.
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
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Isolation: Combine the filtrates and acidify with concentrated HCl to a pH of ~3-4. The product, 4-Amino-5-bromopyridine-2-carboxylic acid, should precipitate out of the solution.
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Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Applications in Research and Drug Development
Substituted pyridines are privileged scaffolds in medicinal chemistry. 2-Amino-5-bromopyridine derivatives, in particular, are key intermediates in the synthesis of a wide range of biologically active molecules.[4][5]
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Scaffold for Kinase Inhibitors: The aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors. The carboxylic acid can be used to form further interactions or as a point of attachment, while the bromine allows for scaffold decoration via cross-coupling to explore the solvent-exposed region of the ATP-binding pocket.
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Prodrug Development: The carboxylic acid and amino functionalities make this molecule suitable for prodrug strategies, where it can be linked to other molecules to improve properties like solubility or targeted delivery.[6]
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Anticancer and Antimicrobial Agents: The broader class of substituted aminopyrimidines and related heterocycles has shown promise in the development of anticancer (e.g., topoisomerase inhibitors) and antimycobacterial agents.[7][8] This molecule serves as a valuable starting point for generating libraries of compounds for screening.
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Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, brominated pyridine derivatives are used in the synthesis of agrochemicals and other fine chemicals where the pyridine ring imparts specific desired properties.[9]
Caption: From building block to application workflow.
References
- 1. 4-AMINO-5-BROMOPYRIDINE-2-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
